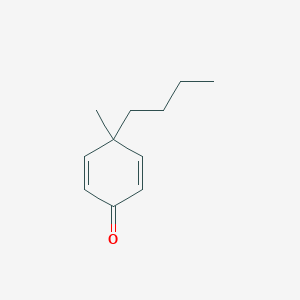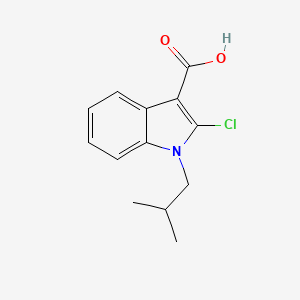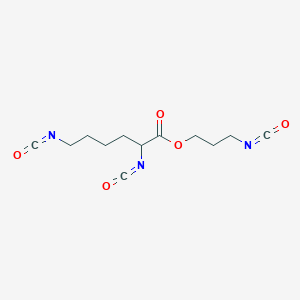
3-Isocyanatopropyl N~2~,N~6~-bis(oxomethylidene)lysinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Isocyanatopropyl N2,N~6~-bis(oxomethylidene)lysinate: is a chemical compound that features an isocyanate group attached to a propyl chain, which is further connected to a lysinate moiety with bis(oxomethylidene) groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Isocyanatopropyl N2,N~6~-bis(oxomethylidene)lysinate typically involves the reaction of 3-isocyanatopropylamine with N2,N~6~-bis(oxomethylidene)lysine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include:
Solvent: Anhydrous solvents such as dichloromethane or tetrahydrofuran.
Temperature: The reaction is usually conducted at room temperature or slightly elevated temperatures.
Catalyst: In some cases, a catalyst such as triethylamine may be used to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include:
Batch or Continuous Flow Reactors: To ensure consistent product quality and yield.
Purification: Techniques such as recrystallization or chromatography to purify the final product.
Quality Control: Rigorous testing to ensure the compound meets the required specifications.
Análisis De Reacciones Químicas
Types of Reactions
3-Isocyanatopropyl N2,N~6~-bis(oxomethylidene)lysinate can undergo various chemical reactions, including:
Substitution Reactions: The isocyanate group can react with nucleophiles such as amines or alcohols to form ureas or carbamates.
Addition Reactions: The isocyanate group can add to compounds with active hydrogen atoms, such as water or alcohols, to form corresponding adducts.
Polymerization: The compound can participate in polymerization reactions to form polyurethanes.
Common Reagents and Conditions
Amines: For substitution reactions to form ureas.
Alcohols: For substitution reactions to form carbamates.
Catalysts: Such as dibutyltin dilaurate for polymerization reactions.
Major Products Formed
Ureas: Formed from the reaction with amines.
Carbamates: Formed from the reaction with alcohols.
Polyurethanes: Formed through polymerization reactions.
Aplicaciones Científicas De Investigación
3-Isocyanatopropyl N2,N~6~-bis(oxomethylidene)lysinate has several applications in scientific research:
Materials Science: Used in the synthesis of advanced materials such as polyurethanes and coatings.
Biochemistry: Studied for its potential interactions with biological molecules and its role in enzyme inhibition.
Medicine: Investigated for its potential use in drug delivery systems and as a building block for pharmaceuticals.
Industry: Utilized in the production of adhesives, sealants, and elastomers.
Mecanismo De Acción
The mechanism of action of 3-Isocyanatopropyl N2,N~6~-bis(oxomethylidene)lysinate involves its reactive isocyanate group, which can form covalent bonds with nucleophiles. This reactivity allows it to interact with various molecular targets, including proteins and enzymes, potentially inhibiting their function or altering their activity. The pathways involved may include:
Covalent Bond Formation: With amino groups in proteins, leading to enzyme inhibition.
Polymerization: Forming cross-linked networks in materials applications.
Comparación Con Compuestos Similares
Similar Compounds
3-Isocyanatopropyltrimethoxysilane: A similar compound with a trimethoxysilane group instead of the lysinate moiety.
3-Isocyanatopropyltriethoxysilane: Another similar compound with a triethoxysilane group.
Uniqueness
3-Isocyanatopropyl N2,N~6~-bis(oxomethylidene)lysinate is unique due to its lysinate moiety, which imparts distinct properties and potential biological activity. This makes it particularly interesting for applications in biochemistry and medicine, where its interactions with biological molecules can be leveraged for therapeutic purposes.
Propiedades
Número CAS |
69878-16-6 |
|---|---|
Fórmula molecular |
C12H15N3O5 |
Peso molecular |
281.26 g/mol |
Nombre IUPAC |
3-isocyanatopropyl 2,6-diisocyanatohexanoate |
InChI |
InChI=1S/C12H15N3O5/c16-8-13-5-2-1-4-11(15-10-18)12(19)20-7-3-6-14-9-17/h11H,1-7H2 |
Clave InChI |
IJQNXPNUXPJSBH-UHFFFAOYSA-N |
SMILES canónico |
C(CCN=C=O)CC(C(=O)OCCCN=C=O)N=C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-{2-[2-(Benzylsulfanyl)phenyl]hydrazinylidene}naphthalen-2(1H)-one](/img/structure/B14471146.png)


![(3-phenoxyphenyl)methyl (1R)-3-[(1R)-1,2-dibromo-2,2-dichloroethyl]-2,2-dimethylcyclopropane-1-carboxylate](/img/structure/B14471154.png)
![8-Chloro-10-ethyl-3-methylbenzo[g]pteridine-2,4(3H,10H)-dione](/img/structure/B14471162.png)
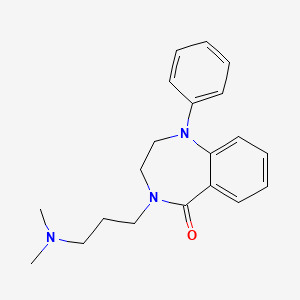
![Silane, [3-(2,4-cyclopentadien-1-yl)propyl]trimethoxy-](/img/structure/B14471164.png)
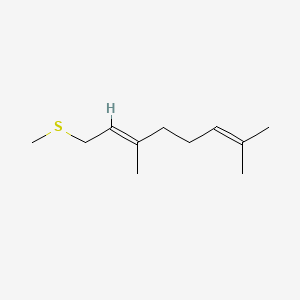
![Cuprate(3-), [4-(hydroxy-kappaO)-5-[[1-(hydroxy-kappaO)-3-sulfo-6-[[4-[(2,5,6-trichloro-4-pyrimidinyl)amino]phenyl]amino]-2-naphthalenyl]azo-kappaN1]-1,3-benzenedisulfonato(5-)]-, trisodium](/img/structure/B14471192.png)
![1,1'-(Quinoxalino[2,3-b]quinoxaline-5,12-diyl)di(ethan-1-one)](/img/structure/B14471205.png)
![N-[2,6-Dinitro-4-(trifluoromethyl)phenyl]-2,6-dimethylpiperidin-1-amine](/img/structure/B14471209.png)
